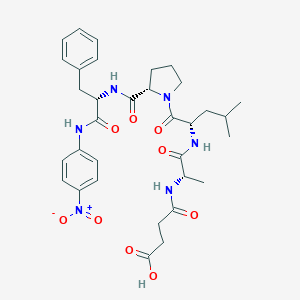

Suc-Ala-Leu-Pro-Phe-PNA

Descripción general

Descripción

N-Succinil-L-alanil-L-leucil-L-prolil-L-fenilalanina 4-nitroanilida, comúnmente conocido como Suc-ALPF-pNA, es un sustrato peptídico sintético que se utiliza principalmente en ensayos enzimáticos. Este compuesto es particularmente valioso en el estudio de proteasas, como la quimotripsina y las isomerasas peptidil-prolil (PPIasas), debido a su capacidad para liberar un producto cromogénico tras la escisión enzimática .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Suc-ALPF-pNA implica el ensamblaje paso a paso de la cadena peptídica utilizando técnicas estándar de síntesis de péptidos en fase sólida (SPPS). El proceso normalmente comienza con la unión del aminoácido C-terminal, fenilalanina, a una resina sólida. Los aminoácidos subsiguientes (prolina, leucina y alanina) se añaden secuencialmente mediante reacciones de acoplamiento facilitadas por reactivos como la N,N'-diisopropilcarbodiimida (DIC) y la hidroxi-benzotriazol (HOBt). El paso final implica la unión del grupo succinilo y la porción 4-nitroanilida .

Métodos de producción industrial

La producción industrial de Suc-ALPF-pNA sigue rutas sintéticas similares, pero a mayor escala. A menudo se emplean sintetizadores de péptidos automatizados para garantizar un alto rendimiento y pureza. El péptido sintetizado se purifica entonces mediante técnicas como la cromatografía líquida de alta resolución (HPLC) y se liofiliza para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Suc-ALPF-pNA se somete principalmente a reacciones de hidrólisis catalizadas por proteasas. La escisión del enlace peptídico entre los grupos fenilalanina y 4-nitroanilida libera 4-nitroanilina, que puede detectarse espectrofotométricamente debido a su color amarillo en condiciones alcalinas .

Reactivos y condiciones comunes

Enzimas: Quimotripsina, isomerasas peptidil-prolil (PPIasas) y otras proteasas.

Amortiguadores: Tris-HCl, HEPES y tampones de fosfato a valores de pH que oscilan entre 7,0 y 8,5.

Disolventes: Dimetilsulfóxido (DMSO), N,N-dimetilformamida (DMF) y agua destilada.

Principales productos

El principal producto formado por la hidrólisis enzimática de Suc-ALPF-pNA es la 4-nitroanilina, que sirve como indicador cromogénico en varios ensayos .

Aplicaciones Científicas De Investigación

Suc-ALPF-pNA se utiliza ampliamente en la investigación científica para las siguientes aplicaciones:

Cinética enzimática: Sirve como sustrato en el estudio de la cinética enzimática, particularmente para proteasas como la quimotripsina y las PPIasas.

Ensayos de actividad proteasa: Se utiliza para medir la actividad de las proteasas en muestras biológicas, incluyendo la catepsina G de leucocitos humanos y la subtilisina.

Descubrimiento de fármacos: Employed in high-throughput screening assays to identify potential inhibitors of proteases.

Investigación bioquímica: Se utiliza en la investigación del plegamiento de proteínas y el papel de las PPIasas en los procesos celulares.

Mecanismo De Acción

El mecanismo de acción de Suc-ALPF-pNA implica su reconocimiento y escisión por proteasas específicas. El enlace peptídico entre los grupos fenilalanina y 4-nitroanilida se hidroliza, liberando 4-nitroanilina. Esta reacción se ve facilitada por el sitio activo de la enzima, que estabiliza el estado de transición y disminuye la energía de activación necesaria para la escisión del enlace . La 4-nitroanilina liberada puede cuantificarse espectrofotométricamente, proporcionando una medida de la actividad enzimática .

Comparación Con Compuestos Similares

Compuestos similares

N-Succinil-Ala-Ala-Pro-Phe p-nitroanilida (Suc-AAPF-pNA): Otro sustrato peptídico utilizado en ensayos de proteasas.

N-Succinil-Ala-Ala-Ala-p-nitroanilida (Suc-AAA-pNA): Se utiliza para analizar la actividad de la elastasa.

Unicidad

Suc-ALPF-pNA es único debido a su secuencia específica, lo que lo convierte en un sustrato preferido para ciertas proteasas como la quimotripsina y las PPIasas. Su capacidad para liberar un producto cromogénico tras la escisión permite una medición fácil y precisa de la actividad enzimática .

Propiedades

IUPAC Name |

4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N6O9/c1-20(2)18-26(37-30(43)21(3)34-28(40)15-16-29(41)42)33(46)38-17-7-10-27(38)32(45)36-25(19-22-8-5-4-6-9-22)31(44)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42)/t21-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNLNVHDRHWWDQ-ZYEMSUIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

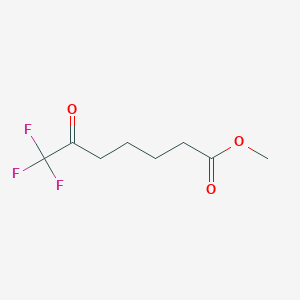

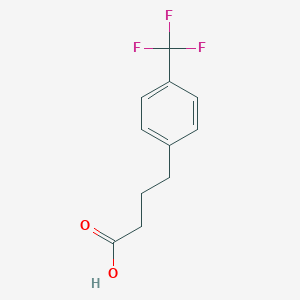

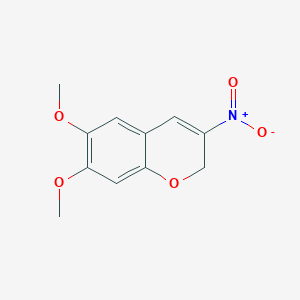

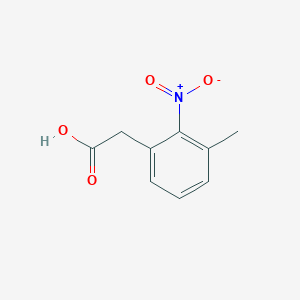

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

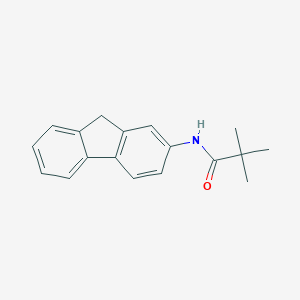

Feasible Synthetic Routes

Q1: What makes Suc-Ala-Leu-Pro-Phe-pNA a significant substrate for FKBP research?

A1: this compound is a particularly reactive substrate for FKBP, as demonstrated by its high kc/Km value of 640,000 M-1 s-1 []. This high reactivity allows researchers to use the substrate at low concentrations, which is crucial for accurately determining the Ki values of tight-binding FKBP inhibitors like FK-506 []. This was previously challenging due to the limitations of available substrates.

Q2: How does the substrate specificity of FKBP differ from that of cyclophilin, another peptidyl prolyl cis-trans isomerase?

A2: While both FKBP and cyclophilin catalyze the isomerization of peptide bonds preceding proline residues, their substrate specificities differ significantly. Research shows that the catalytic efficiency (kc/Km) of cyclophilin remains relatively consistent across a range of substrates with varying amino acid residues at the Xaa position (Suc-Ala-Xaa-Pro-Phe-p-nitroanilide). In contrast, FKBP displays a marked dependence on the identity of the Xaa residue, with kc/Km values varying by over three orders of magnitude []. This difference in substrate specificity suggests that these two enzymes likely play distinct roles in various physiological processes [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)

![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)